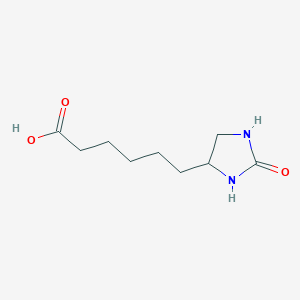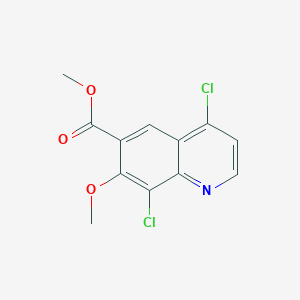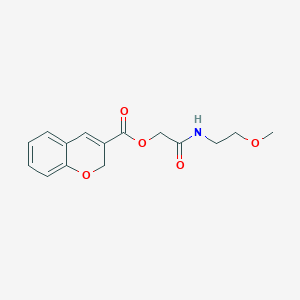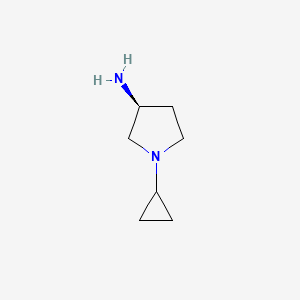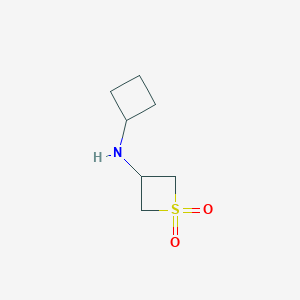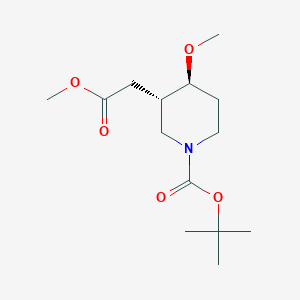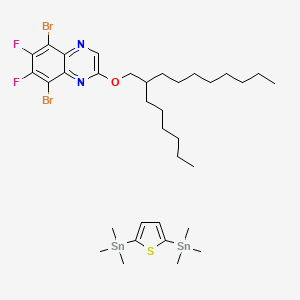
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane is a complex organic compound used primarily in the field of organic electronics. This compound is known for its unique structural properties, which make it suitable for applications in organic photovoltaic devices and other semiconductor technologies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline involves multiple steps, starting with the preparation of the quinoxaline coreThe final product is obtained through a series of purification steps to ensure high purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
化学反応の分析
Types of Reactions
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Stille coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoxaline derivatives, while oxidation or reduction can lead to changes in the electronic properties of the compound .
科学的研究の応用
5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline is widely used in scientific research, particularly in the development of organic photovoltaic devices. Its unique electronic properties make it an excellent candidate for use in low bandgap semiconducting polymers, which are essential for efficient solar energy conversion. Additionally, this compound is used in the synthesis of other advanced materials for organic field-effect transistors (OFETs) and light-emitting diodes (LEDs) .
作用機序
The mechanism by which 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline exerts its effects is primarily related to its ability to modulate electronic propertiesThis enhances charge mobility and facilitates fast charge separation, which is crucial for the efficiency of organic photovoltaic devices .
類似化合物との比較
Similar Compounds
5,8-Dibromo-6,7-difluoroquinoxaline: Lacks the hexyldecoxy group, resulting in different solubility and electronic properties.
6,7-Difluoro-2-(2-hexyldecoxy)quinoxaline: Does not contain bromine atoms, affecting its reactivity in coupling reactions.
5,8-Dibromoquinoxaline: Lacks both fluorine and hexyldecoxy groups, leading to significantly different electronic properties.
Uniqueness
The uniqueness of 5,8-Dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline lies in its combination of bromine, fluorine, and hexyldecoxy groups. This combination results in a compound with enhanced solubility, improved electronic properties, and suitability for various advanced applications in organic electronics .
特性
分子式 |
C34H54Br2F2N2OSSn2 |
|---|---|
分子量 |
974.1 g/mol |
IUPAC名 |
5,8-dibromo-6,7-difluoro-2-(2-hexyldecoxy)quinoxaline;trimethyl-(5-trimethylstannylthiophen-2-yl)stannane |
InChI |
InChI=1S/C24H34Br2F2N2O.C4H2S.6CH3.2Sn/c1-3-5-7-9-10-12-14-17(13-11-8-6-4-2)16-31-18-15-29-23-19(25)21(27)22(28)20(26)24(23)30-18;1-2-4-5-3-1;;;;;;;;/h15,17H,3-14,16H2,1-2H3;1-2H;6*1H3;; |
InChIキー |
JEDSDDOPOCJDEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)COC1=CN=C2C(=C(C(=C(C2=N1)Br)F)F)Br.C[Sn](C)(C)C1=CC=C(S1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)

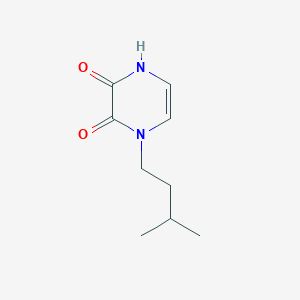
![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
